![molecular formula C16H14O2 B14201151 Spiro[1,4-dioxane-2,9'-fluorene] CAS No. 863395-70-4](/img/structure/B14201151.png)
Spiro[1,4-dioxane-2,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1,4-dioxane-2,9’-fluorene] is a spirocyclic compound that features a unique structure where a 1,4-dioxane ring is fused to a fluorene moiety. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and catalysis. The spirocyclic structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,4-dioxane-2,9’-fluorene] typically involves the reaction of fluorene-9-one with a suitable dioxane precursor. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one reacts with dimethyloxosulfonium methylide to form the spirocyclic structure . The reaction conditions usually involve the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide, at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Spiro[1,4-dioxane-2,9’-fluorene] may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be employed to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[1,4-dioxane-2,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced spirocyclic products.
Substitution: Nucleophilic substitution reactions can occur at the fluorene moiety, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Oxidized spirocyclic ketones or alcohols.
Reduction: Reduced spirocyclic hydrocarbons.
Substitution: Halogenated spirocyclic compounds.
Aplicaciones Científicas De Investigación
Spiro[1,4-dioxane-2,9’-fluorene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Spiro[1,4-dioxane-2,9’-fluorene] depends on its application. In catalysis, the spirocyclic structure provides a rigid and stable framework that can enhance the activity and selectivity of catalysts. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with a similar fluorene moiety but fused to a xanthene ring.
Spiro[cyclopropane-1,9’-fluorene]: Features a cyclopropane ring fused to fluorene, offering different chemical properties.
Uniqueness
Spiro[1,4-dioxane-2,9’-fluorene] is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific structural and electronic characteristics.
Propiedades
Número CAS |
863395-70-4 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
spiro[1,4-dioxane-2,9'-fluorene] |
InChI |
InChI=1S/C16H14O2/c1-3-7-14-12(5-1)13-6-2-4-8-15(13)16(14)11-17-9-10-18-16/h1-8H,9-11H2 |
Clave InChI |
KENAHDAHYDTMHU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CO1)C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


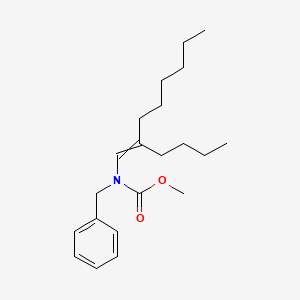
![2-[4-(3,4-Dichlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14201084.png)

![1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14201095.png)
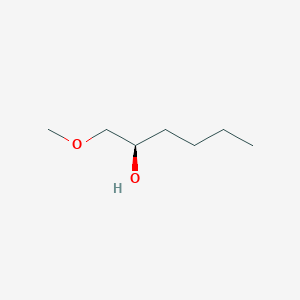
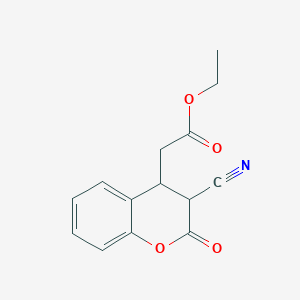
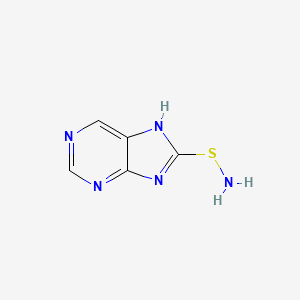
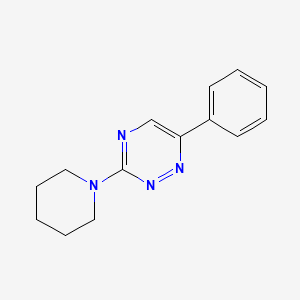
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
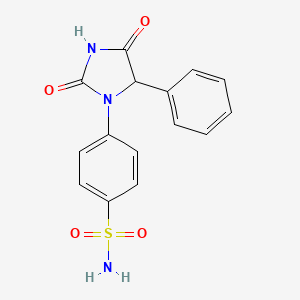
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14201130.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
